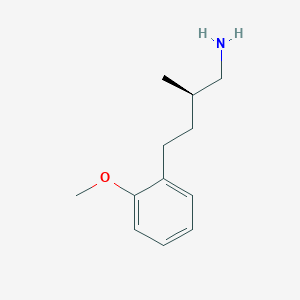

(2R)-4-(2-Methoxyphenyl)-2-methylbutan-1-amine

Description

Properties

IUPAC Name |

(2R)-4-(2-methoxyphenyl)-2-methylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-10(9-13)7-8-11-5-3-4-6-12(11)14-2/h3-6,10H,7-9,13H2,1-2H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKJYPKOGVLECG-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1OC)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC1=CC=CC=C1OC)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-(2-Methoxyphenyl)-2-methylbutan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenyl isocyanate with a suitable amine precursor under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2R)-4-(2-Methoxyphenyl)-2-methylbutan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for introducing halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce primary amines .

Scientific Research Applications

(2R)-4-(2-Methoxyphenyl)-2-methylbutan-1-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-4-(2-Methoxyphenyl)-2-methylbutan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Piperazine-Based Analogues

Example Compounds :

Key Differences :

- Backbone Structure : The target compound features a butan-1-amine chain, whereas HBK14–HBK19 and compound 2 incorporate a piperazine ring. Piperazine derivatives often exhibit enhanced rigidity and hydrogen-bonding capacity, which can improve receptor affinity (e.g., serotonin or dopamine receptors) .

- Substituent Effects: HBK15 (with a chloro substituent) and HBK18 (trimethylphenoxy group) demonstrate how halogenation or bulky substituents modulate lipophilicity and binding kinetics . In contrast, the target compound’s 2-methoxy group may favor π-π stacking interactions without steric hindrance.

Pharmacological Implications :

Piperazine-based compounds like HBK14–HBK19 are frequently optimized for CNS activity due to their ability to cross the blood-brain barrier. The target compound’s simpler backbone may reduce metabolic stability but improve synthetic accessibility.

Phenyl-Substituted Butanamine Derivatives

Example Compounds :

Key Differences :

- Aromatic Substituents: The target compound’s single 2-methoxy group contrasts with the phenyl group in (2R)-4-Phenylbutan-2-amine-d3 and the 2,4-dimethoxy substitution in ’s compound.

- Stereochemistry : Both the target compound and (2R)-4-Phenylbutan-2-amine-d3 emphasize (R)-configuration, which is critical for enantioselective interactions (e.g., enzyme inhibition) .

Pharmacological Implications :

The isotope-labeled compound’s deuterium substitution (in ) improves metabolic stability, a strategy applicable to the target compound for pharmacokinetic optimization.

Positional Isomers and Backbone Variants

Example Compounds :

- Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate () .

- (4-fluorophenyl)(phenyl)methylamine () .

Key Differences :

- Methoxy Position : The target’s 2-methoxy group versus the 4-methoxy substitution in ’s compound alters electronic and steric profiles. 2-Methoxy groups may disrupt coplanarity with aromatic systems, reducing conjugation effects .

- Backbone Branching : ’s compound features a tertiary amine (2-methylbutan-2-yl), whereas the target compound has a primary amine. Tertiary amines often exhibit higher lipid solubility but lower polarity .

Biological Activity

(2R)-4-(2-Methoxyphenyl)-2-methylbutan-1-amine, also known as 1-(2-Methoxyphenyl)butan-1-amine, is an organic compound classified as an amine. Its unique structural features, including a methoxyphenyl group and a chiral center, contribute to its potential biological activity. This article reviews the biological activity of this compound, focusing on its interactions with molecular targets, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C14H19NO

- Molecular Weight : 219.31 g/mol

- IUPAC Name : this compound

The presence of the methoxyphenyl group is significant as it influences the compound's hydrophobicity and ability to interact with biological membranes.

Research indicates that this compound may modulate interactions with specific receptors or enzymes, leading to various biological effects. The mechanism of action likely involves binding to molecular targets, which can trigger downstream signaling pathways associated with therapeutic effects in neuropsychiatric disorders and other conditions.

Neuropsychiatric Disorders

The compound's structural characteristics suggest potential applications in treating neuropsychiatric disorders. Studies have indicated that it may interact with neurotransmitter systems, influencing mood and cognitive functions. This makes it a candidate for further investigation in pharmacological studies aimed at developing new treatments for conditions such as depression and anxiety.

Study 1: Interaction with Receptors

In a recent study, researchers investigated the binding affinity of this compound to serotonin receptors. The results indicated a moderate affinity for the 5-HT_1A receptor subtype, which is implicated in mood regulation. This finding supports the hypothesis that the compound could have antidepressant-like effects.

Study 2: Enzyme Modulation

Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The results showed that this compound could effectively inhibit monoamine oxidase (MAO), an enzyme linked to mood disorders. This inhibition suggests potential therapeutic applications in managing depression by increasing levels of neurotransmitters such as serotonin and norepinephrine .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Methoxyphenyl group; chiral center | Potential for selective receptor binding |

| N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | Quinazoline core; methoxy group | Potent apoptosis inducer in cancer cells |

| (S)-4-(3-Methoxyphenyl)-2-methylbutan-1-amine | Similar backbone; different stereochemistry | Variations in receptor affinity and biological activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R)-4-(2-Methoxyphenyl)-2-methylbutan-1-amine, and how can its enantiomeric purity be verified?

- Synthetic Routes : The compound can be synthesized via multi-step organic reactions, such as reductive amination or nucleophilic substitution. For example, a chiral intermediate like (2R)-2-amino-2-[4-(2-methylpentyloxy)phenyl]ethanol (from related syntheses) can be modified using protecting groups (e.g., TFA in DCM) and deprotection steps to retain stereochemistry .

- Enantiomeric Verification : Chiral HPLC or gas chromatography (GC) with a chiral stationary phase (e.g., cyclodextrin derivatives) is essential. Nuclear Magnetic Resonance (NMR) using chiral shift reagents (e.g., Eu(hfc)₃) can also confirm enantiopurity by splitting proton signals .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

- Structural Confirmation :

- ¹H/¹³C NMR : Assign peaks for the methoxyphenyl group (δ ~3.8 ppm for OCH₃), methylbutan-1-amine backbone (δ ~1.2–2.5 ppm), and stereospecific protons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₂H₂₀NO).

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting specific receptors (e.g., GPCRs)?

- Methodology :

Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s stereocenter and receptor binding pockets (e.g., serotonin or dopamine receptors). Focus on the methoxyphenyl group’s role in π-π stacking .

QSAR Studies : Correlate structural features (e.g., substituents on the phenyl ring) with biological activity data from analogs. For example, bulkier substituents may enhance affinity for hydrophobic pockets .

- Experimental Validation : Synthesize top-predicted derivatives and test in vitro receptor-binding assays (e.g., radioligand displacement) .

Q. How can reaction conditions be optimized to minimize racemization during synthesis?

- Key Strategies :

- Low-Temperature Reactions : Conduct steps at 0–5°C to reduce kinetic energy and prevent stereochemical scrambling.

- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield the amine during reactive steps.

- Catalyst Selection : Employ chiral catalysts (e.g., Jacobsen’s catalyst for asymmetric epoxidation in precursor synthesis) .

Q. How do structural modifications (e.g., substituent changes on the phenyl ring) affect metabolic stability in preclinical studies?

- Approach :

In Vitro Metabolism : Incubate derivatives with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS.

Metabolite Identification : Use high-resolution tandem MS (HRMS/MS) to detect oxidative metabolites (e.g., O-demethylation of the methoxy group) .

- Design Insight : Fluorination at the para position of the phenyl ring may block demethylation, improving metabolic stability .

Contradictions and Data Gaps

- Synthetic Yield Variability : reports high yields (>80%) for analogous compounds under controlled conditions, but scalability to gram-scale synthesis may require re-optimization of solvent ratios and catalyst loading.

- Biological Activity Data : While arylpiperidine derivatives in show receptor modulation, direct data on this compound’s pharmacological profile is lacking. Preliminary assays (e.g., cAMP inhibition for GPCR activity) are recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.